Methyl 3-[benzyl(cyanomethyl)amino]butanoate
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Overview
Description
Methyl 3-[benzyl(cyanomethyl)amino]butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a cyanomethyl group, and an amino group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[benzyl(cyanomethyl)amino]butanoate typically involves the reaction of benzyl cyanide with an appropriate ester derivative. One common method is the nucleophilic substitution reaction where benzyl cyanide reacts with methyl 3-bromobutanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[benzyl(cyanomethyl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyanomethyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[benzyl(cyanomethyl)amino]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[benzyl(cyanomethyl)amino]butanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, affecting cellular functions. The exact molecular targets and pathways depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[benzylamino]butanoate
- Methyl 3-[cyanomethylamino]butanoate
- Methyl 3-[benzyl(cyanomethyl)amino]propanoate
Uniqueness
Methyl 3-[benzyl(cyanomethyl)amino]butanoate is unique due to the presence of both benzyl and cyanomethyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications that may not be possible with similar compounds.
Properties
CAS No. |
84638-98-2 |
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Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
methyl 3-[benzyl(cyanomethyl)amino]butanoate |
InChI |
InChI=1S/C14H18N2O2/c1-12(10-14(17)18-2)16(9-8-15)11-13-6-4-3-5-7-13/h3-7,12H,9-11H2,1-2H3 |
InChI Key |
SKRWNEIVFJUNNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)N(CC#N)CC1=CC=CC=C1 |
Origin of Product |
United States |
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